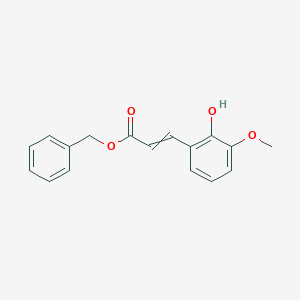
Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of hydroxycinnamic acid derivatives It is characterized by the presence of a benzyl ester group attached to a hydroxy-methoxy substituted phenylprop-2-enoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)propan-2-ol.
Substitution: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enyl bromide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways related to oxidative stress and inflammation.
Industry: Utilized in the formulation of cosmetic products due to its potential skin-protective properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors involved in oxidative stress and inflammatory pathways. The compound’s hydroxyl and methoxy groups play a crucial role in scavenging free radicals and modulating enzyme activity. This results in the reduction of oxidative damage and inflammation at the cellular level.
Comparación Con Compuestos Similares
Cinnamic Acid: Shares a similar phenylprop-2-enoic acid structure but lacks the benzyl ester group.
Ferulic Acid: Contains a methoxy and hydroxyl group on the phenyl ring but differs in the esterification pattern.
Coumaric Acid: Similar hydroxycinnamic acid derivative with different substitution patterns on the phenyl ring.
Uniqueness: Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to other hydroxycinnamic acid derivatives
Propiedades
Número CAS |
152368-06-4 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-8-14(17(15)19)10-11-16(18)21-12-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3 |
Clave InChI |
QDMFOHGMDWXXGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C=CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


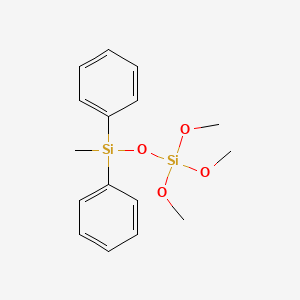
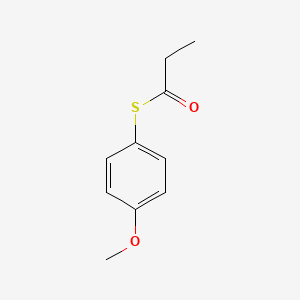
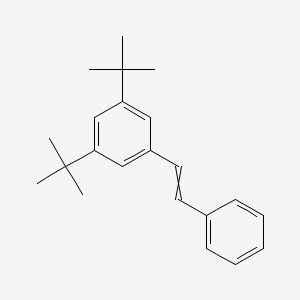
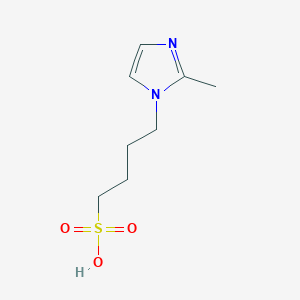


![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
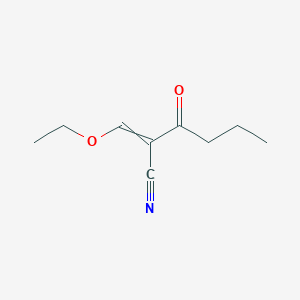
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
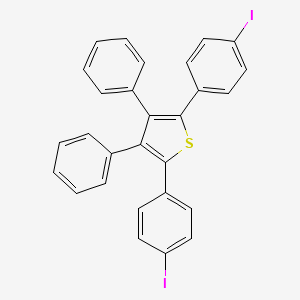
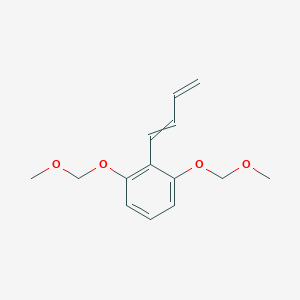
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

